(E)-[(3,4-dichlorophenyl)methoxy]({4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methylidene)amine
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Overview
Description
(E)-(3,4-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, methoxy, methylidene, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3,4-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of 3,4-dichlorophenylmethanol, which is then reacted with appropriate reagents to introduce the methoxy group
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
(E)-(3,4-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with increased hydrogen content.
Scientific Research Applications
(E)-(3,4-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-(3,4-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to reduced growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has similar chemical properties but different applications.
Cetylpyridinium chloride and domiphen bromide: These compounds are structurally similar and are used as antimicrobial agents.
Uniqueness
(E)-(3,4-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-[(3,4-dichlorophenyl)methoxy]-1-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3S/c1-14-2-6-17(7-3-14)29-21-9-5-15(11-20(21)25(26)27)12-24-28-13-16-4-8-18(22)19(23)10-16/h2-12H,13H2,1H3/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKSDEXOHXQEEK-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NOCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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